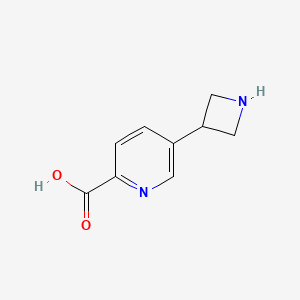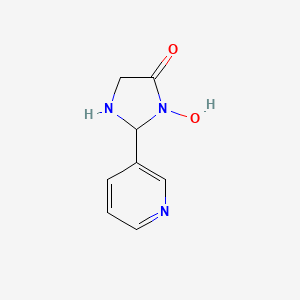
3-Hydroxy-2-pyridin-3-ylimidazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-hydroxy-2-(pyridin-3-yl)imidazolidin-4-one is a heterocyclic compound that features a pyridine ring fused to an imidazolidinone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-2-(pyridin-3-yl)imidazolidin-4-one typically involves the condensation of pyridine-3-carbaldehyde with an appropriate amine under controlled conditions. One common method involves the use of N,N′-bis((pyridine-2-yl)methyl)ethane-1,2-diamine as a starting material, which undergoes a [1 + 1] condensation with various aldehydes . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated purification systems to enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-hydroxy-2-(pyridin-3-yl)imidazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The imidazolidinone ring can be reduced to form a more saturated heterocycle.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the imidazolidinone ring results in a more saturated heterocycle.
Wissenschaftliche Forschungsanwendungen
3-hydroxy-2-(pyridin-3-yl)imidazolidin-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing into its potential use as a therapeutic agent for various diseases, including infections and inflammatory conditions.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism by which 3-hydroxy-2-(pyridin-3-yl)imidazolidin-4-one exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to modulate biological pathways. Its degree of lipophilicity allows it to diffuse easily into cells, where it can exert its effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyridin-3-yl (2-(2,3,4,5-tetra substituted phenyl)-1H-imidazol-1-yl) methanone: This compound has similar structural features and is also investigated for its antimicrobial properties.
2-(pyridin-3-yl)-1H-imidazole: Another related compound with potential therapeutic applications.
Uniqueness
3-hydroxy-2-(pyridin-3-yl)imidazolidin-4-one is unique due to its specific combination of a pyridine ring and an imidazolidinone moiety, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
27230-66-6 |
|---|---|
Molekularformel |
C8H9N3O2 |
Molekulargewicht |
179.18 g/mol |
IUPAC-Name |
3-hydroxy-2-pyridin-3-ylimidazolidin-4-one |
InChI |
InChI=1S/C8H9N3O2/c12-7-5-10-8(11(7)13)6-2-1-3-9-4-6/h1-4,8,10,13H,5H2 |
InChI-Schlüssel |
WYCYRWCJCQMSIM-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=O)N(C(N1)C2=CN=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




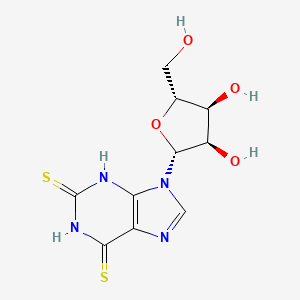


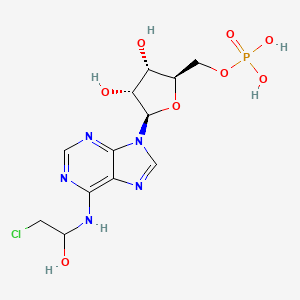



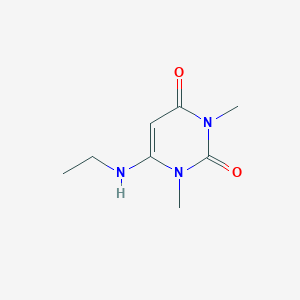

![7-(3,4,5-tridodecoxyphenyl)-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene](/img/structure/B12932166.png)

